Ethinylestradiol

Beschreibung

Eigenschaften

IUPAC Name |

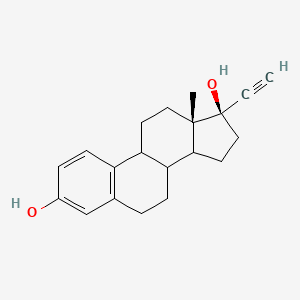

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYWIDHMRZLRN-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020576 | |

| Record name | 17alpha-Ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive., Solid | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides., Soluble in solutions of sodium hydroxide or potassium hydroxide, In double-distilled water, 4.83 mg/L, In water, 11.3 mg/L at 27 °C, 0.0113 mg/mL at 27 °C | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethinylestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHINYLESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Fine, white to creamy white crystalline powder | |

CAS No. |

57-63-6 | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethinylestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethinylestradiol [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethinylestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethinyl estradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 17alpha-Ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethinylestradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHINYL ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423D2T571U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHINYLESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 to 295 °F (NTP, 1992), 142-144, 142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C, 183 °C | |

| Record name | ETHINYLESTRADIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethinylestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHINYLESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 17a-Ethynylestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ethinylestradiol wird durch einen mehrstufigen Prozess aus Östron oder Estradiol synthetisiert. Dies erfolgt in der Regel durch die Reaktion von Östron oder Estradiol mit Acetylen in Gegenwart einer starken Base wie Kalium-tert-butoxid .

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Synthese von this compound großtechnische chemische Reaktionen unter kontrollierten Bedingungen. Das Verfahren umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Oxidative Metabolism by Cytochrome P450 Enzymes

EE2 undergoes hydroxylation via cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2C9, and CYP2C8, forming reactive intermediates. Key metabolites include:

-

2-Hydroxy-EE2 and 4-Hydroxy-EE2 : Major oxidative products detected in human liver microsomes .

-

16-Hydroxy-EE2 : Observed in rat liver microsomes, involving hydroxylation at the D-ring .

-

Ethynyl group oxidation : A novel metabolite with oxidation on the ethynyl moiety was identified, though structurally uncharacterized .

Table 1: Key Oxidative Metabolites of EE2

| Metabolite | Formation Site | Enzyme Involvement | Trapping Agent Used | Source |

|---|---|---|---|---|

| 2-/4-Hydroxy-EE2 | A-ring | CYP3A4, CYP2C9 | GSH, NAC | |

| 16-Hydroxy-EE2 | D-ring | CYP3A4 | GSH | |

| Ethynyl-oxidized EE2 | Ethynyl group | CYP3A4 | NAC |

Reactive intermediates form adducts with nucleophiles like glutathione (GSH) and N-acetylcysteine (NAC), confirmed via LC-HRMS/MS . Deuterated EE2 analogs helped distinguish metabolites from endogenous interferences .

Phase II Conjugation Reactions

EE2 is extensively conjugated via:

-

Glucuronidation : Mediated by UGT1A1, UGT1A3, and UGT2B7, enhancing water solubility for excretion .

-

Sulfation : Catalyzed by SULT1A1 and SULT1E1, forming sulfate esters .

-

Methylation : Catechol-O-methyltransferase (COMT) methylates hydroxylated metabolites (e.g., 2-OH-EE2) .

Table 2: Conjugation Pathways of EE2

| Reaction Type | Enzymes Involved | Major Metabolites | Excretion Route |

|---|---|---|---|

| Glucuronidation | UGT1A1, UGT1A3, UGT2B7 | EE2-glucuronide | Urine (59.2%) |

| Sulfation | SULT1A1, SULT1E1 | EE2-sulfate | Bile/Feces |

| Methylation | COMT | 2-Methoxy-EE2 | Urine |

Over 90% of EE2 is excreted unchanged, while conjugated metabolites account for <10% .

Electrochemical Oxidation

EE2 is degraded using Ti/SnO₂ electrodes in aqueous solutions, following pseudo-first-order kinetics :

-

Rate constants : 0.112 min⁻¹ (0.5 mg/L) to 0.019 min⁻¹ (10 mg/L).

-

Byproducts : Non-estrogenic fragments confirmed via recombinant yeast assays .

TAML/Peroxide Oxidation

TAML activators with H₂O₂ degrade EE2 into intermediates (294 m/z and 312 m/z) via hydroxylation and dehydrogenation :

-

Proposed structures : Quinone methide (294 m/z) and epoxide (312 m/z) .

-

Complete mineralization : Achieved within 24 hours, eliminating ecotoxicity .

Dansyl Chloride Derivatization

EE2’s phenolic hydroxyl group reacts with dansyl chloride, enhancing ionization for LC-MS detection :

-

Reaction : Nucleophilic aromatic substitution forming a dansyl adduct.

Table 3: Optimal LC-MS Conditions for EE2 Derivatization

| Parameter | Value |

|---|---|

| Column | C18 (1.7 μm, 2.1 × 50 mm) |

| Flow Rate | 0.3 mL/min |

| Mobile Phase | 0.1% formic acid, acetonitrile |

| Ionization Mode | Positive ESI |

Stability in Biological Matrices

EE2 remains stable in human plasma under the following conditions :

-

Short-term : 24 hours at 25°C.

-

Long-term : 30 days at -20°C.

This synthesis of EE2’s chemical behavior highlights its metabolic complexity, environmental persistence, and analytical challenges. The data underscore the importance of isotope labeling and high-resolution MS for elucidating reactive intermediates .

Wissenschaftliche Forschungsanwendungen

Contraceptive Use

Combined Oral Contraceptives (COCs)

Ethinyl estradiol is primarily utilized in combined oral contraceptives, often in conjunction with progestins such as levonorgestrel or norethindrone. These formulations prevent ovulation and regulate menstrual cycles. A notable example is the transdermal patch Twirla, which delivers approximately 30 micrograms of ethinyl estradiol per day, demonstrating efficacy similar to that of oral contraceptives .

Pharmacokinetics of Transdermal vs. Oral Administration

Recent studies have compared the pharmacokinetic profiles of ethinyl estradiol delivered via transdermal patches versus oral administration. For instance, a study found that the steady-state serum concentration of ethinyl estradiol was significantly higher with the transdermal patch compared to oral intake, suggesting enhanced bioavailability and potentially reduced side effects .

| Administration Method | Average Steady-State Serum Concentration | Maximum Steady-State Serum Concentration |

|---|---|---|

| Oral (0.02 mg EE) | Lower | Lower |

| Transdermal Patch | Higher | Higher |

Hormone Replacement Therapy (HRT)

Ethinyl estradiol is also employed in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes, night sweats, and vaginal dryness. Studies indicate that it effectively reduces these symptoms compared to placebo treatments .

Case Study: Menopausal Symptom Relief

In a controlled trial involving postmenopausal women, those treated with ethinyl estradiol reported significant improvements in quality of life and a reduction in vasomotor symptoms .

Treatment of Hypogonadism

For women experiencing hypogonadism, ethinyl estradiol can be prescribed to stimulate secondary sexual characteristics and maintain bone density. This application is critical for preventing osteoporosis in postmenopausal women .

Use in Cancer Treatment

Ethinyl estradiol has been investigated for its role in palliative care for certain cancers, including prostate cancer in men and breast cancer in women. Its ability to modulate estrogen receptors can help slow tumor growth in estrogen-sensitive cancers .

Effects on Male and Female Physiology

Research has shown that exposure to ethinyl estradiol can influence various physiological parameters in both sexes. For instance, animal studies found that exposure to ethinyl estradiol led to increased uterine macrophage numbers and inflammation, highlighting its potent biological effects .

Risks and Considerations

While ethinyl estradiol is effective for many applications, it is associated with risks such as venous thromboembolism (VTE). Studies indicate that the risk varies based on the route of administration (oral vs. transdermal) and the presence of other risk factors like obesity .

Wirkmechanismus

Ethinyl estradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The primary molecular targets include the estrogen receptor alpha and beta, which are involved in regulating reproductive and metabolic processes . Ethinyl estradiol also influences the hypothalamic-pituitary-gonadal axis, suppressing the release of gonadotropins and preventing ovulation .

Vergleich Mit ähnlichen Verbindungen

Drospirenone Ethinyl Estradiol (DEE) vs. Ethinyl Estradiol Cyproterone (EEC)

Both DEE and EEC are COCs used in PCOS management. A meta-analysis of randomized controlled trials (RCTs) compared their efficacy and safety :

Clinical Implications : DEE is preferred for patients with metabolic concerns, while EEC may be cost-effective for short-term use .

Ethinyl Estradiol vs. Estradiol Valerate

Studies comparing EE with estradiol valerate (EV), a natural estrogen derivative, highlight differences in lipid metabolism and haemostasis:

- Lipid Profiles : EE increases serum triglycerides by 25–30%, whereas EV has minimal impact .

- Haemostasis : EE reduces antithrombin III levels (↑ thrombosis risk), while EV preserves coagulation balance .

Clinical Implications : EV is safer for patients with cardiovascular risk factors, but EE remains superior for androgen suppression .

Ethinyl Estradiol vs. Conjugated Equine Estrogens (CEE)

In postmenopausal women, 10 µg EE demonstrated equivalent biological effects to 1.25 mg CEE in relieving vaginal atrophy and preventing osteoporosis. However, EE caused a 20% greater increase in liver protein synthesis, highlighting its hepatotoxicity risk .

Combination Therapies

EE + Levonorgestrel vs. EE + Gestodene

- Pharmacokinetics : EE + Gestodene shows 15% higher bioavailability (AUC0–72h) .

- HDL Cholesterol: EE + Levonorgestrel reduces HDL-C by 12%, whereas EE + Gestodene has neutral effects .

EE + Norgestrel vs. EE + Norethindrone

- HDL Impact: EE + Norgestrel decreases HDL-C by 18%, while EE + Norethindrone reduces it by 9% .

Pharmacokinetic Comparisons

A bioequivalence study compared EE formulations under fasting conditions :

| Parameter | Test Formulation | Reference Formulation |

|---|---|---|

| Cmax | 1.32 ng/mL | 1.28 ng/mL |

| AUC0–t | 25.7 ng·h/mL | 24.9 ng·h/mL |

| tmax | 1.5 h | 1.7 h |

Both formulations met bioequivalence criteria (90% CI within 80–125%), supporting interchangeable use .

Biologische Aktivität

Ethinyl estradiol (EE) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity encompasses a range of physiological effects, including reproductive, metabolic, and immunological functions. This article provides a comprehensive overview of the biological activity of EE, supported by research findings, case studies, and relevant data tables.

EE mimics the effects of endogenous estrogens by binding to estrogen receptors (ERs), which are present in various tissues including the reproductive system, breast tissue, and the brain. This binding activates transcriptional programs that regulate gene expression involved in reproductive health, bone density, and cardiovascular function.

Effects on the Reproductive System

EE is primarily utilized in contraceptive formulations due to its ability to inhibit ovulation. It achieves this through several mechanisms:

- Inhibition of Follicle-Stimulating Hormone (FSH) : EE suppresses FSH secretion from the anterior pituitary gland, preventing follicular development.

- Inhibition of Luteinizing Hormone (LH) : By inhibiting LH surge, EE prevents ovulation.

- Endometrial Changes : EE alters the endometrial lining, making it less suitable for implantation.

Table 1: Summary of EE's Effects on Reproductive Hormones

| Hormone | Effect of Ethinyl Estradiol |

|---|---|

| FSH | Decreased secretion |

| LH | Decreased secretion |

| Progesterone | Modulated secretion |

Immunological Effects

Recent studies have demonstrated that EE influences the immune system by altering the function and development of immune cells. For instance, research indicates that EE exposure increases splenic neutrophils and alters cytokine production, impacting both innate and adaptive immunity. Specifically, it has been shown to:

- Increase production of pro-inflammatory cytokines.

- Modify T cell responses, potentially contributing to autoimmune conditions.

A study found that EE exposure led to significant changes in miRNA expression levels in splenic leukocytes compared to 17β-estradiol (E2), indicating differential regulatory effects on immune-related gene expression .

Metabolic Effects

EE has been shown to affect various metabolic pathways:

- Lipid Metabolism : EE can influence lipid profiles by increasing high-density lipoprotein (HDL) levels while potentially increasing triglycerides.

- Carbohydrate Metabolism : It may affect insulin sensitivity and glucose metabolism, with implications for conditions like diabetes.

Table 2: Metabolic Changes Induced by Ethinyl Estradiol

| Parameter | Effect |

|---|---|

| HDL Cholesterol | Increased |

| Triglycerides | Increased |

| Insulin Sensitivity | Variable effects |

Cardiovascular Risks

While EE is effective for contraception and hormone therapy, it is associated with certain cardiovascular risks. Studies have indicated an increased risk of thromboembolism among users of EE-containing contraceptives. A case-control study highlighted that women using EE/drospirenone had a twofold higher risk of developing thromboembolic events compared to those using other contraceptive methods .

Case Studies

- Case Study on Acne Treatment : A clinical trial involving 257 women demonstrated that a triphasic oral contraceptive containing EE significantly reduced inflammatory acne lesions compared to placebo. The treatment group showed a 62% reduction in inflammatory lesions versus 38% in controls .

- Impact on Cognitive Function : Research examining the cognitive effects of different doses of EE found that higher doses impaired memory functions in women. This suggests a dose-dependent relationship between EE administration and cognitive health .

Q & A

Basic Research Questions

Q. How can researchers quantify ethinyl estradiol in biological matrices with high sensitivity?

- Methodological Approach : Use competitive ELISA kits (e.g., Phoenix Pharmaceuticals EK-311-11) optimized for steroid detection. Validate assays via spike-and-recovery experiments in target matrices (e.g., serum, urine) to account for matrix effects. Cross-validate results with LC-MS/MS for confirmatory analysis, ensuring limits of detection (LOD) ≤1 pg/mL .

- Considerations : Calibrate against certified reference standards and include internal controls (e.g., deuterated ethinyl estradiol) to correct for extraction efficiency losses .

Q. What are critical safety protocols for handling ethinyl estradiol in laboratory settings?

- Protocol : Use closed systems to minimize aerosolization. Wear nitrile gloves, safety goggles, and lab coats. Decontaminate spills with 70% ethanol and adsorbent materials. Store in sealed, labeled containers at 2–8°C, segregated from oxidizers .

- Risk Mitigation : Conduct regular exposure monitoring via air sampling and biological markers (e.g., urinary metabolites) to ensure compliance with OSHA Permissible Exposure Limits (PELs) .

Q. What experimental design principles apply to in vivo studies of ethinyl estradiol’s endocrine effects?

- Design Framework : Use randomized, dose-response studies with ovariectomized rodent models to isolate exogenous estrogenic activity. Include positive controls (e.g., 17β-estradiol) and negative controls (vehicle-only). Measure endpoints like uterine weight, serum hormone levels, and gene expression (e.g., ERα/ERβ) .

- Ethics : Adhere to IACUC guidelines for humane endpoints and sample size justification to minimize animal use .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for ethinyl estradiol?

- Analytical Strategy : Perform meta-analyses of existing datasets (e.g., IARC Monographs, ToxCast) to identify confounding factors (e.g., metabolic activation in vivo vs. static in vitro systems). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in bioavailability and tissue distribution .

- Case Study : Compare genotoxicity results from Ames tests (often negative) with rodent carcinogenicity data, accounting for epigenetic modifications (e.g., DNA hypermethylation) not captured in short-term assays .

Q. What advanced techniques improve ethinyl estradiol detection in environmentally complex matrices (e.g., wastewater)?

- Method Optimization : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by UPLC-QTOF-MS. Use isotope dilution for quantification and suspect screening for transformation products (e.g., hydroxylated metabolites) .

- Validation : Participate in interlaboratory proficiency testing (e.g., NIST SRM 3672) to ensure reproducibility across matrices with high organic content .

Q. How can long-term ecological risks of ethinyl estradiol be assessed in aquatic ecosystems?

- Study Design : Conduct microcosm experiments simulating chronic exposure (≥6 months) at environmentally relevant concentrations (1–10 ng/L). Measure biomarkers in fish (e.g., vitellogenin induction, gonadal histopathology) and population-level impacts (e.g., sex ratio shifts) .

- Data Integration : Use species sensitivity distribution (SSD) models to predict no-observed-effect concentrations (NOECs) for regulatory thresholds .

Q. What methodological challenges arise in assessing ethinyl estradiol’s carcinogenicity?

- Challenges : Differentiate tumorigenic effects from promotional activity in hormone-sensitive tissues (e.g., breast, endometrium). Use transgenic models (e.g., ERα-KO mice) to isolate receptor-mediated pathways .

- Solutions : Apply benchmark dose (BMD) modeling to low-dose epidemiological data, adjusting for confounders like progesterone co-administration in contraceptive studies .

Tables for Key Data

Table 1 : Comparative Sensitivity of Ethinyl Estradiol Detection Methods

| Method | LOD | Matrix Applicability | Key Reference |

|---|---|---|---|

| Competitive ELISA | 0.5 pg/mL | Serum, Urine | |

| LC-MS/MS | 0.1 pg/mL | Plasma, Tissue | |

| SPE-UPLC-QTOF-MS | 0.05 pg/mL | Wastewater |

Table 2 : Chronic Toxicity Endpoints in Aquatic Organisms

| Species | Endpoint | NOEC (ng/L) | Study Design |

|---|---|---|---|

| Daphnia magna | Reproduction Inhibition | 5.2 | 21-day assay |

| Pimephales promelas | Vitellogenin Induction | 1.8 | Flow-through |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.